3-Acetylpyridine adenine dinucleotide (disodium)
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Overview
Description
3-Acetylpyridine adenine dinucleotide (disodium) is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . This compound is involved in numerous enzymatic reactions, serving as an electron carrier by being alternately oxidized and reduced .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of 3-acetylpyridine adenine dinucleotide involves several steps :
Preparation of Monophosphate-3-acetylpyridine-alpha-D-nucleoside: D-ribose is used as the starting material.
Preparation of Morpholine Adenosine Monophosphate: Adenosine is used as the main raw material.
Docking Reaction: A docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide.
This method does not use any enzymes during the preparation process of the intermediate, making it cost-effective and efficient .
Industrial Production Methods
The industrial production of 3-acetylpyridine adenine dinucleotide typically follows the same synthetic route as described above. The use of commercially available D-ribose and adenosine as starting materials ensures the process is scalable and economically viable .
Chemical Reactions Analysis
Types of Reactions
3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:
Oxidation and Reduction: It serves as an electron carrier, being alternately oxidized (NAD+) and reduced (NADH).
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: Conditions typically involve the use of nucleophiles and electrophiles under controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
3-Acetylpyridine adenine dinucleotide is widely used in scientific research due to its role as a coenzyme and electron carrier . Some of its applications include:
Mechanism of Action
3-Acetylpyridine adenine dinucleotide exerts its effects by serving as an electron carrier in enzymatic reactions . It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating the transfer of electrons in metabolic pathways . This compound targets various enzymes, including dehydrogenases, and participates in critical biochemical processes such as oxidative phosphorylation and transhydrogenation .
Comparison with Similar Compounds
3-Acetylpyridine adenine dinucleotide is similar to other adenine dinucleotides like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . it has unique properties that distinguish it from these compounds:
Higher Oxidation Potential: 3-Acetylpyridine adenine dinucleotide has a more significant oxidation potential than NAD, making it more effective in certain enzymatic reactions.
List of Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Nicotinamide hypoxanthine dinucleotide
- Thionicotinamide adenine dinucleotide
Properties
Molecular Formula |
C22H28N6Na2O14P2 |
---|---|
Molecular Weight |
708.4 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O14P2.2Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28;;/h2,4-5,8-9,12-13,15-18,21-22,30-33H,3,6-7H2,1H3,(H,34,35)(H,36,37)(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,15-,16-,17-,18-,21-,22-;;/m1../s1 |
InChI Key |
MVUPSUBZLWXBQB-MNXWHKAMSA-L |
Isomeric SMILES |
CC(=O)C1=CN(C=CC1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)C1=CN(C=CC1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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